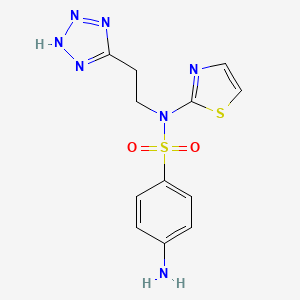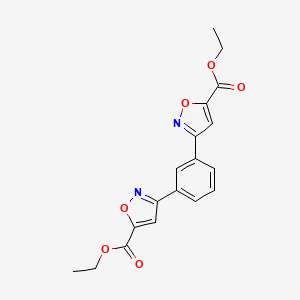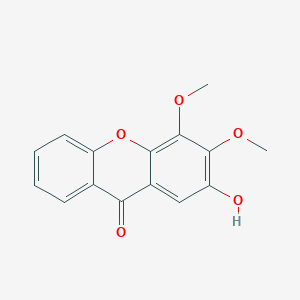
Dimethyl (4-methylpenta-2,3-dien-2-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (4-methylpenta-2,3-dien-2-yl)phosphonate is an organophosphorus compound with a unique structure that includes a phosphonate group attached to a branched hydrocarbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (4-methylpenta-2,3-dien-2-yl)phosphonate typically involves the reaction of appropriate alkyl halides with phosphite esters under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where an alkyl halide reacts with a trialkyl phosphite to form the desired phosphonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (4-methylpenta-2,3-dien-2-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups attached to the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dimethyl (4-methylpenta-2,3-dien-2-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for understanding biological phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other materials that require phosphorus-based additives.
Mecanismo De Acción
The mechanism by which dimethyl (4-methylpenta-2,3-dien-2-yl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, and modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as catalysis or inhibition of biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Myroxide: A similar compound with a different hydrocarbon chain structure.
Ocimene oxide: Another related compound with an epoxide group.
Uniqueness
Dimethyl (4-methylpenta-2,3-dien-2-yl)phosphonate is unique due to its specific branched hydrocarbon chain and the presence of a phosphonate group
Propiedades
Número CAS |
72191-12-9 |
|---|---|
Fórmula molecular |
C8H15O3P |
Peso molecular |
190.18 g/mol |
InChI |
InChI=1S/C8H15O3P/c1-7(2)6-8(3)12(9,10-4)11-5/h1-5H3 |
Clave InChI |
MQHLZGJMJSRFPS-UHFFFAOYSA-N |
SMILES canónico |
CC(=C=C(C)P(=O)(OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silane, trimethyl[(1Z)-1-octenyloxy]-](/img/structure/B14467632.png)
![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)
![(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate;hydrochloride](/img/structure/B14467650.png)


![Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate](/img/structure/B14467669.png)
![Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl-](/img/structure/B14467677.png)






